5-Bromo-2-cyclopropylpyridine-3-carbaldehyde
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Overview
Description
5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is an organic compound with the molecular formula C9H8BrNO. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and an aldehyde group at the 3-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylpyridine-3-carbaldehyde typically involves the bromination of 2-cyclopropylpyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 5-Bromo-2-cyclopropylpyridine-3-carboxylic acid.
Reduction: 5-Bromo-2-cyclopropylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is not extensively studied. its reactivity is primarily due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can be exploited in the design of enzyme inhibitors or receptor modulators .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropylpyridine-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity patterns.
5-Bromo-2-cyclopropylpyridine: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
Uniqueness
5-Bromo-2-cyclopropylpyridine-3-carbaldehyde is unique due to the combination of the bromine atom, cyclopropyl group, and aldehyde functionality. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
5-bromo-2-cyclopropylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-7(5-12)9(11-4-8)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDWUFMDJUXBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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